molecular formula C21H19N5O3 B14868539 2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B14868539
M. Wt: 389.4 g/mol
InChI Key: VNGXGOZLJHNRJL-UHFFFAOYSA-N
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Description

2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a pyrrolo[2,3-b]quinoxaline core, and an amide linkage, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring, the pyrrolo[2,3-b]quinoxaline core, and the final coupling to form the amide linkage. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Mechanism of Action

The mechanism of action of 2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-yl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C21H19N5O3/c1-2-9-23-21(27)17-18-20(25-14-6-4-3-5-13(14)24-18)26(19(17)22)12-7-8-15-16(10-12)29-11-28-15/h3-8,10H,2,9,11,22H2,1H3,(H,23,27)

InChI Key

VNGXGOZLJHNRJL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCO5)N

Origin of Product

United States

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